![molecular formula C19H24N2O B7554293 cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone, also known as CPIP, is a chemical compound that has been used in scientific research for its potential pharmacological effects. CPIP is a selective antagonist of the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression.
作用機序
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and immune system. Sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression. The exact mechanism of action of cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to block the binding of sigma-1 receptor to its endogenous ligands and other compounds, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to reduce the rewarding effects of cocaine and methamphetamine, suggesting potential therapeutic applications in drug addiction and abuse. cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer cells, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to induce cell death and inhibit tumor growth, suggesting potential anti-cancer effects.
実験室実験の利点と制限
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its selectivity for sigma-1 receptor, its ability to block the binding of sigma-1 receptor to various compounds, and its potential therapeutic applications in drug addiction, neurodegenerative diseases, and cancer. However, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
将来の方向性
There are several future directions for cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the identification of its downstream signaling pathways. Additionally, the development of more selective sigma-1 receptor antagonists and agonists may provide new insights into the physiological and pathological roles of sigma-1 receptor.
合成法
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 1H-indole-2-carboxylic acid with 1-benzyl-4-piperidone to form the intermediate 1-benzyl-4-(1H-indol-2-yl)piperidin-4-one. The intermediate is then reacted with cyclopentanone in the presence of a base to yield cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone. The overall yield of the synthesis is around 10-15%.
科学的研究の応用
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been primarily used in scientific research to investigate the role of sigma-1 receptor in various physiological and pathological processes. Studies have shown that cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone can block the sigma-1 receptor-mediated effects of various compounds, such as cocaine, methamphetamine, and morphine. This suggests that cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone may have potential therapeutic applications in drug addiction and abuse. Furthermore, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has also been investigated for its potential anti-cancer effects, as sigma-1 receptor is overexpressed in various cancer types.
特性
IUPAC Name |
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)18-13-16-7-3-4-8-17(16)20-18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLRRYBXUZMWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
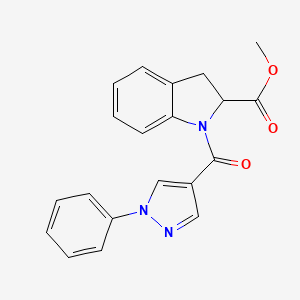
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
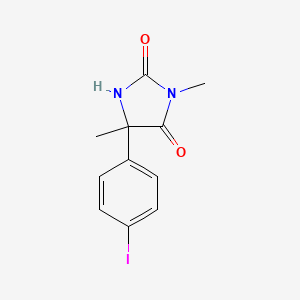
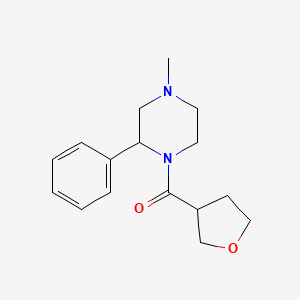
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
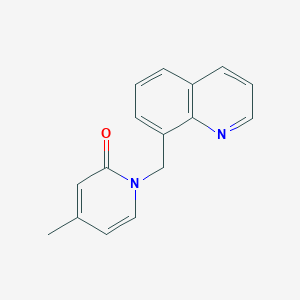
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
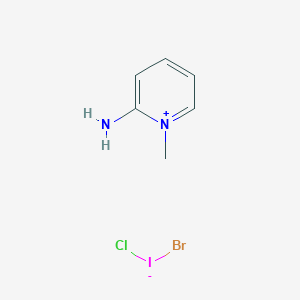
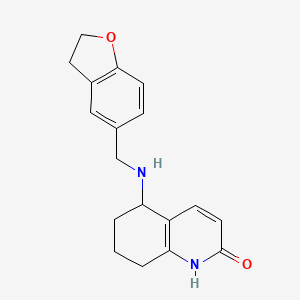
![2-[4-[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7554305.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)